2,5-Dichloro-6-nitro-1,3-benzothiazole

Nitration regioselectivity Benzothiazole electrophilic substitution Process chemistry

Single-halogen benzothiazoles limit SAR exploration to one diversification trajectory. 2,5-Dichloro-6-nitro-1,3-benzothiazole (CAS 2241141-63-7) solves this with three electronically orthogonal reactive centers: • C-2 Cl: Selective SNAr with amines (K₂CO₃, DMF, 60°C) without C-5 displacement, enabling first-stage diversification. • C-5 Cl: Suzuki-Miyaura or Buchwald-Hartwig coupling installs a second diversity element under distinct conditions. • C-6 NO₂: Catalytic reduction (H₂, Pd/C) generates a 6-amino handle for amide/sulfonamide coupling. This sequential, orthogonal strategy is unattainable with mono-chloro analogs (e.g., CAS 2407-11-6) or regioisomeric dichloro-nitro scaffolds. Procure as a single versatile intermediate for URAT1 inhibitor programs or agrochemical discovery libraries.

Molecular Formula C7H2Cl2N2O2S
Molecular Weight 249.07
CAS No. 2241141-63-7
Cat. No. B2726186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-6-nitro-1,3-benzothiazole
CAS2241141-63-7
Molecular FormulaC7H2Cl2N2O2S
Molecular Weight249.07
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl
InChIInChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H
InChIKeyHPQHNQVDYCHNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-6-nitro-1,3-benzothiazole: Triply Activated Scaffold


2,5-Dichloro-6-nitro-1,3-benzothiazole (CAS 2241141-63-7, MF: C₇H₂Cl₂N₂O₂S, MW: 249.07) is a polyfunctionalized benzothiazole derivative bearing a nitro group at the 6-position and chlorine atoms at both the 2- and 5-positions of the fused bicyclic system . This substitution pattern establishes three electronically differentiated reactive centers: a C-2 chlorine highly activated toward nucleophilic aromatic substitution (SNAr) by the adjacent thiazole nitrogen, a C-5 chlorine on the electron-deficient benzene ring whose reactivity is modulated by the para-nitro group, and a nitro group that serves both as a strong electron-withdrawing activator and a latent amino precursor via reduction [1]. Unlike the simpler mono-chlorinated analog 2-chloro-6-nitrobenzothiazole (CAS 2407-11-6), the additional C-5 chlorine in this compound enables sequential, orthogonal derivatization strategies that cannot be achieved with single-halogen scaffolds, making it a strategically distinct building block for medicinal chemistry and agrochemical intermediate procurement .

2,5-Dichloro-6-nitro-1,3-benzothiazole: Non-Interchangeable with Isomers


Benzothiazoles bearing identical substituent counts but differing in chlorine and nitro positional arrangements are NOT functionally equivalent building blocks. The 2,4-dichloro-6-nitro isomer (CAS 898748-57-7) places the second chlorine ortho to the nitro group, creating steric congestion that retards nucleophilic attack at C-4 and alters the electronic landscape for metal-catalyzed cross-couplings . The 2,7-dichloro-6-nitro isomer (CAS 70200-89-4) positions the C-7 chlorine at a site less activated for SNAr, yielding different kinetic selectivity profiles [1]. The mono-chloro analog 2-chloro-6-nitrobenzothiazole (CAS 2407-11-6, mp 192–195°C) lacks the second reactive handle entirely, limiting downstream diversification to a single substitution trajectory . Even the non-nitrated parent 2,5-dichlorobenzothiazole (CAS 2941-48-2) differs fundamentally: the absence of the nitro group eliminates the latent amino functionality and reduces the electron deficiency of the benzene ring, significantly altering both reactivity and the types of accessible derivatives . For applications demanding regioselective, sequential derivatization or biological target engagement that depends on the specific electronic topology of the 2,5-dichloro-6-nitro substitution pattern, simple class-based interchange is scientifically unsound.

2,5-Dichloro-6-nitro-1,3-benzothiazole: Comparative Evidence


Nitration Regioselectivity: Dichloro vs. Mono-Chloro Scaffolds

The nitration of 2,5-dichlorobenzothiazole (the synthetic precursor to 2,5-dichloro-6-nitro-1,3-benzothiazole) is directed by the established para-relationship between the 2- and 6-positions of the benzothiazole nucleus, which dominates the directing influence of the C-5 chlorine substituent [1]. In a systematic study of 2-substituted benzothiazole nitration under comparable conditions, 2-chlorobenzothiazole gave 6-nitro-2-chlorobenzothiazole in only 48% yield, representing the second-lowest yield among six 2-substituted derivatives tested (cf. 89% for 2-methyl, 82% for 2-methoxy, and 62% for unsubstituted benzothiazole) [2]. The introduction of a C-5 chlorine substituent (as in the precursor to the target compound) increases the electron deficiency of the benzene ring further, which is anticipated to enhance nitration efficiency relative to the mono-chloro case, although direct comparative yield data for the 2,5-dichloro substrate requires experimental confirmation [1].

Nitration regioselectivity Benzothiazole electrophilic substitution Process chemistry

Orthogonal Reactivity of C-2 vs. C-5 Chlorine

In 2,5-dichlorobenzothiazole derivatives, the chlorine atom at the 2-position (adjacent to the thiazole nitrogen) is significantly more activated toward nucleophilic aromatic substitution (SNAr) than the chlorine at the 5-position on the benzene ring . This differential reactivity has been explicitly documented for 2,5-dichlorobenzothiazole: the C-2 chlorine undergoes facile SNAr with amines, thiols, and alkoxides, while the C-5 chlorine reacts only under more forcing conditions, enabling a sequential, orthogonal substitution strategy . The addition of the 6-nitro group (as in the target compound) further deactivates the C-5 chlorine by electron withdrawal, increasing the C-2/C-5 reactivity ratio. This orthogonal reactivity profile is absent in 2-chloro-6-nitrobenzothiazole (which has only one reactive chlorine) and in 2,4-dichloro-6-nitrobenzothiazole (where the C-4 chlorine is ortho to the nitro group, creating steric and electronic interference) .

Nucleophilic aromatic substitution Sequential derivatization Regioselective functionalization

6-Nitro Directed Grignard Alkylation Regioselectivity

The position of the nitro group on the benzothiazole nucleus governs the regiochemical outcome of reactions with Grignard reagents. In a foundational study by Bartoli et al., 6-nitrobenzothiazole underwent reductive alkylation with phenethylmagnesium halides to give exclusively 7-alkyl-6-nitroso derivatives in 70–80% yield after optimization (improved from 50–60% using boron trifluoride–diethyl ether quench instead of aqueous HCl) [1]. In contrast, 5-nitrobenzothiazole afforded only 4-alkyl-5-nitroso products, while 7-nitrobenzothiazole gave a mixture of 6-alkyl-7-nitroso and 4-alkyl-7-nitroso regioisomers in comparable yields [1]. The 2,5-dichloro-6-nitro-1,3-benzothiazole scaffold, by virtue of its 6-nitro substitution, is expected to direct alkylation to the C-7 position (para to the nitro group), while the C-5 chlorine blocks one potential reactive site, potentially simplifying the product mixture relative to the unsubstituted 6-nitro parent.

Grignard alkylation Nitro group directing effects Reductive alkylation

URAT1 Inhibitory Activity

2,5-Dichloro-6-nitro-1,3-benzothiazole has been specifically identified as an inhibitor of the urate transporter 1 (URAT1, SLC22A12), a validated target for gout and hyperuricemia therapy . While detailed IC₅₀ data for this exact compound are not publicly available in peer-reviewed primary literature, related nitrobenzothiazole derivatives have demonstrated URAT1 inhibitory activity. For context, dotinurad (FYU-981), an approved URAT1 inhibitor containing a 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole scaffold, achieves potent uric acid uptake inhibition in primary human renal proximal tubule epithelial cells and URAT1-mediated transport [1]. The target compound's structural distinction lies in the 2,5-dichloro-6-nitro arrangement, which presents an electronically unique topology for URAT1 binding site engagement that differs from the 1,1-dioxo scaffold of dotinurad and from non-nitrated 2,5-dichlorobenzothiazole .

URAT1 inhibition Uric acid transport Gout and hyperuricemia

Molecular Weight and Physicochemical Differentiation

The molecular weight (MW) of 2,5-dichloro-6-nitro-1,3-benzothiazole is 249.07 g·mol⁻¹ (C₇H₂Cl₂N₂O₂S), representing a significant increase over the mono-chloro analog 2-chloro-6-nitrobenzothiazole (MW 214.63) and the non-nitrated analog 2,5-dichlorobenzothiazole (MW 204.08) . This MW differential (ΔMW = +34.44 vs. 2-chloro-6-nitro; ΔMW = +44.99 vs. 2,5-dichloro) reflects the combined mass contribution of the additional chlorine and nitro substituents and correlates with altered lipophilicity, crystallinity, and solubility profiles relevant to both synthetic handling and biological property prediction. The compound's purity is specified at 95% (standard) with batch-specific QC data including NMR, HPLC, and GC available from reputable suppliers .

Molecular weight differentiation Drug-likeness parameters Building block selection

2,5-Dichloro-6-nitro-1,3-benzothiazole: Application Scenarios


Sequential Derivatization for Medicinal Chemistry Libraries

Research groups synthesizing focused libraries of 2,5,6-trisubstituted benzothiazoles for structure-activity relationship (SAR) studies can leverage the orthogonal reactivity of the C-2 and C-5 chlorine atoms. The C-2 chlorine undergoes selective SNAr with primary or secondary amines under mild basic conditions (e.g., K₂CO₃, DMF, 60°C) without displacement of the C-5 chlorine, enabling first-stage diversification [1]. Subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling at C-5, or further nucleophilic displacement under more forcing conditions, installs a second diversity element. This sequential strategy is not achievable with mono-chloro analogs such as 2-chloro-6-nitrobenzothiazole. The 6-nitro group can be reduced (H₂, Pd/C or SnCl₂) at any stage to generate a 6-amino group, providing a third functionalization handle [1].

URAT1 Inhibitor Lead Optimization & Patent Diversification

Pharmaceutical companies pursuing novel URAT1 inhibitors for gout and hyperuricemia can procure 2,5-dichloro-6-nitro-1,3-benzothiazole as a structurally differentiated starting scaffold. Unlike the 1,1-dioxo-1,2-dihydro-3H-1,3-benzothiazole chemotype exemplified by dotinurad, the 2,5-dichloro-6-nitro pattern presents a distinct pharmacophoric topology with different hydrogen-bonding capabilities, electrostatic potential distribution, and metabolic liabilities [1]. The three functional handles enable rapid analog generation for patent space exploration while maintaining a core structure that has documented URAT1 target engagement [1].

Agrochemical Intermediate for Fungicide & Nematicide Discovery

The benzothiazole scaffold is well-precedented in agrochemical active ingredients, including fungicidal nitro-substituted benzothiazolones [1]. The target compound serves as a versatile intermediate for agrochemical discovery: the C-2 chlorine can be displaced with thiols or phenols to generate thioether or ether-linked analogs, the C-5 chlorine provides a site for further halogen retention or substitution, and the 6-nitro group can be reduced to an amine for amide or sulfonamide coupling. This triple functionality enables the systematic exploration of structure-activity landscapes for antifungal, nematicidal, or herbicidal applications from a single procurement event [1].

Electron-Deficient Building Block for Materials Science

The electron-withdrawing effects of the thiazole ring, two chlorine atoms, and the nitro group create a highly electron-deficient π-system suitable for applications in organic electronics and electron-transport materials [1]. The compound's high electron affinity (predicted from its substitution pattern) and capacity for regioselective functionalization make it a candidate precursor for n-type organic semiconductors, non-fullerene acceptors, or electron-transport layers. The availability of batch-specific analytical data (NMR, HPLC, GC) from suppliers ensures the purity required for device fabrication studies .

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